Cobaltiprotoporphyrin
Overview
Description
Cobaltiprotoporphyrin, also known as Cobalt protoporphyrin IX (CoPP), is a compound that has been demonstrated to promote tissue regeneration . It is used to activate the Nrf-2/HO-1 axis, both in vitro and in vivo . It is considered as a potential inducer of HO-1 where it may have therapeutic advantages .
Synthesis Analysis
A new porphyrin, 5,10,15,20-tetrakis {4- [ ( (4-methoxyphenyl)acetyl)oxy]phenyl}porphyrin (H2TMAPP) (1), and its cobalt complex [CoII (TMAPP)] (2) were synthesized in good and quantitative yields, respectively . The chemical structures of these synthesized compounds were confirmed by FT-IR, 1H NMR, MS, UV-visible, and fluorescence spectroscopy .Molecular Structure Analysis
Porphyrins are macrocyclic compounds essential for plants, bacteria, and animals, found in molecules such as chlorophylls and cytochromes . Porphyrins form complexes with metals to generate metalloporphyrins. Often the bound metal ions determine the unique properties of the metalloporphyrins .Chemical Reactions Analysis
Cobaltiprotoporphyrin has been shown to interact with various genes, promoting certain reactions . For example, it promotes the reaction [LEP gene mutant form results in decreased expression of SLC2A1 mRNA] and [LEP gene mutant form results in increased expression of FGF21 mRNA] .Scientific Research Applications
Catalysis of CO2 Reduction : Cobalt porphyrins, including cobaltiprotoporphyrin, have been used as catalysts for the aqueous electrochemical reduction of CO2 to CO. They exhibit high efficiency and turnover numbers, indicating significant improvements in activity compared to molecular cobalt complexes. This makes them valuable for clean energy research (Lin et al., 2015).
C-H Amination Catalysis : Cobaltiprotoporphyrin is an effective catalyst for intramolecular C-H amination, particularly with arylsulfonyl azides. It operates under mild, neutral conditions and produces nitrogen gas as the only byproduct, making it a sustainable choice for the synthesis of various benzosultams (Ruppel et al., 2007).
Influence on Drug Metabolizing Enzymes : Cobaltiprotoporphyrin impacts hepatic drug-metabolizing enzymes, specifically targeting cytochrome P-450. It can cause a significant depletion of hepatic cytochrome P-450, which plays a crucial role in xenobiotic metabolism and toxicity (Spaethe & Jollow, 1989).
Asymmetric Cyclopropanation of Styrenes : Cobaltiprotoporphyrin complexes are effective catalysts for the cyclopropanation of styrenes, showing high diastereoselectivity and enantioselectivity under mild conditions. They minimize side reactions common in metal-mediated carbene transfer processes, like dimerization of diazo compounds (Chen & Zhang, 2007).
Hydrogen Production from Water : Cobalt porphyrins, including cobaltiprotoporphyrin, have been studied as catalysts for the reduction of water to hydrogen. They demonstrate high efficiency in catalyzing hydrogen production via controlled-potential electrolysis, offering potential applications in clean energy production (Kellett & Spiro, 1985).
Electrocatalytic Oxygen Reduction : Cobaltiprotoporphyrin-based materials have shown promise as catalysts for oxygen reduction reactions. Their effectiveness has been demonstrated in various settings, including electrochemical studies (Scherson et al., 1983).
Future Directions
Cobaltiprotoporphyrin has been demonstrated to promote tissue regeneration and has potential therapeutic benefits . Future studies are warranted to study the relationship between CoPP treatment and mitochondrial biogenesis in the presence of high glucose and H2O2 . It could lead to the development of new strategies for the treatment of neutropenia and HSPC transplantation .
properties
IUPAC Name |
3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;cobalt(2+);hydron | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N4O4.Co/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTFKGDWFRRIHR-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Co+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32CoN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cobalt protoporphyrin | |
CAS RN |
14325-03-2 | |
Record name | Cobaltiprotoporphyrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014325032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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